Regioselective Polyfunctionalization: 2-(Methylthio)thiophene vs. 3-(Methylthio)thiophene
Under one-step polyfunctionalization conditions using superbases (LICKOR) followed by electrophilic quenching, 2-(methylthio)thiophene undergoes bimetallation to yield exclusively 2,αS-disubstituted thiophene derivatives. In contrast, 3-(methylthio)thiophene proceeds to 2,5,αS-trisubstituted products under the same reaction conditions .
| Evidence Dimension | Polyfunctionalization Product Outcome |
|---|---|
| Target Compound Data | 2,αS-disubstituted thiophene derivatives |
| Comparator Or Baseline | 3-(Methylthio)thiophene: 2,5,αS-trisubstituted thiophene derivatives |
| Quantified Difference | 2-(Methylthio)thiophene yields disubstituted products exclusively; 3-isomer yields trisubstituted products under identical conditions |
| Conditions | One-step polymetalation with superbase (LICKOR) followed by electrophilic quenching; room temperature |
Why This Matters
This dictates the number and position of substituents accessible in a single synthetic step, directly impacting product diversity and synthetic efficiency.
